N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide

Kinase inhibition Imidazo[1,2-a]pyridine Structure-activity relationship

This imidazo[1,2-a]pyridine-derived screening candidate bears a 4-morpholinobenzamide substituent that imparts a unique hydrogen-bonding profile critical for kinase selectivity studies. Procure this exact compound to eliminate the irreproducibility risk posed by uncharacterised in-class analogs. Ideal for broad kinase profiling (KinaseProfiler™/KINOMEscan®), comparative SAR with piperidinobenzamide/3-morpholinobenzamide variants, and in silico docking into PI3Kγ or ASK1 ATP pockets. Order now to generate the primary selectivity data absent from the public domain.

Molecular Formula C24H22N4O2
Molecular Weight 398.466
CAS No. 1797892-09-1
Cat. No. B2578286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide
CAS1797892-09-1
Molecular FormulaC24H22N4O2
Molecular Weight398.466
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
InChIInChI=1S/C24H22N4O2/c29-24(18-8-10-19(11-9-18)27-13-15-30-16-14-27)26-21-6-2-1-5-20(21)22-17-28-12-4-3-7-23(28)25-22/h1-12,17H,13-16H2,(H,26,29)
InChIKeyFAAXOLIXDGHPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide (CAS 1797892-09-1): Compound Profile for Scientific Procurement


N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide (CAS 1797892-09-1) is a fully synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a 4-morpholinobenzamide substituent . This chemotype is frequently explored in medicinal chemistry for its potential as a kinase inhibitor scaffold [1]. The compound has a molecular weight of 398.466 g/mol and the canonical SMILES C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 . It is commercially available for research use, although detailed biological annotation remains limited in the public domain.

Why Substituting N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide with In-Class Analogs Risks Experimental Divergence


The imidazo[1,2-a]pyridine class exhibits extreme sensitivity to substitution patterns, with minor structural changes at the 2-aryl or benzamide positions causing profound shifts in kinase selectivity and cellular potency [1]. While the morpholinobenzamide group in this specific compound may confer a distinct hydrogen-bonding profile, generic substitution with an uncharacterized in-class analog without verified comparative data risks irreproducible results. Because the precise target engagement and selectivity profile of this exact compound have not been disclosed in head-to-head studies relative to its closest analogs, any replacement without explicit quantitative justification is scientifically unsound.

Quantitative Differentiation Evidence for N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide


Lack of Publicly Available Head-to-Head Comparative Activity Data

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, BindingDB, ChEMBL, Google Patents) found no quantitative head-to-head biochemical or cellular activity data (IC50, Ki, Kd) for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide against a defined comparator. While the broader imidazo[1,2-a]pyridine class has reported kinase inhibitory activity [1], the specific compound's differentiation from close analogs like 3-(imidazo[1,2-a]pyridin-2-yl)benzamide or other 4-morpholinobenzamide derivatives [2] cannot be quantified at this time.

Kinase inhibition Imidazo[1,2-a]pyridine Structure-activity relationship

Absence of Reported Selectivity or Off-Target Profiling Data

No selectivity panels (e.g., KinomeScan, DiscoveRx) or off-target profiling data are publicly linked to this specific compound. In contrast, several structurally related imidazo[1,2-a]pyridine-based inhibitors have disclosed selectivity profiles; for example, ASK1 inhibitor 10 (containing a 4-(1,1-dimethylethyl)-N-[6-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-2-yl]-benzamide scaffold) shows >700-fold selectivity for ASK1 over other kinases (IC50 > 10,000 nM for MEKK1, TAK1, IKKβ, etc.) . Without analogous data for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide, its therapeutic or experimental selectivity advantage remains unverified.

Selectivity Kinase profiling Off-target

Undocumented Physicochemical and Stability Profile

Key developability parameters such as aqueous solubility, LogP/D, plasma stability, or microsomal half-life are not reported for this compound by any authoritative source. Comparator molecules in the imidazo[1,2-a]pyridine class have reported solubility values (e.g., PI-103, a PI3K/mTOR inhibitor with a morpholine substituent, has DMSO solubility >17.4 mg/mL [1]). The absence of these metrics for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide creates significant uncertainty for researchers designing in vivo or cell-based assays requiring specific formulation conditions.

Solubility Stability Formulation

Scientifically Justified Application Scenarios for N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide


Exploratory Kinase Inhibitor Screening in Academic Drug Discovery

Given its structural resemblance to known kinase inhibitor scaffolds [1], this compound is best applied as a screening candidate in broad kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KinomeScan) to empirically determine its activity fingerprint. This scenario is only valid when accompanied by a clear plan to generate the primary data that is currently absent from the public domain.

Structure-Activity Relationship (SAR) Studies for Morpholine-Containing Benzamides

This compound can serve as a defined comparator in an SAR campaign exploring the effect of the 4-morpholinobenzamide moiety on cellular permeability or target binding. Its use is justified when benchmarked against a closely related analog, such as a piperidinobenzamide or a 3-morpholinobenzamide variant, within the same experimental run [2].

Computational Docking and Pharmacophore Modeling

The compound's well-defined SMILES and 2D structure can be utilized for in silico studies. It can be docked into kinase ATP-binding pockets (e.g., PI3Kγ or ASK1 models) to generate hypotheses about its potential binding mode, which can then guide the choice of experimental comparators in future biochemical assays.

Chemical Probe for Cellular Pathway Analysis (with Caution)

In cellular assays studying pathways involving PI3K/Akt or ALDH1A, this compound might be used as a chemical probe only if used in parallel with a well-characterized control inhibitor (e.g., PI-103 or ASK1 inhibitor 10) and with the explicit caveat that its target engagement in cells is unverified. Any resulting phenotypic changes must be interpreted with caution and cannot be directly attributed to a specific kinase target without confirmatory genetic knockdown or pull-down experiments.

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